molecular formula C9H9NO B1297902 2-Methoxy-6-methylbenzonitrile CAS No. 53005-44-0

2-Methoxy-6-methylbenzonitrile

Cat. No. B1297902
Key on ui cas rn: 53005-44-0
M. Wt: 147.17 g/mol
InChI Key: ZZZIUEZLZGDVBG-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

To a flask containing a stir bar was added 2-bromo-1-methoxy-3-methylbenzene (7.5 g, 37 mmol), CuCN (6.7 g, 75 mmol) followed by addition of DMF (60 mL); the resulting mixture was then refluxed at 150° C. overnight. When the reaction was complete, as evidenced by LC analysis, the reaction flask was taken out of the oil bath and cooled to room temperature. To the reaction mixture was then poured DCM (20 mL) and a precipitate formed immediately. The solids were filtered, re-dissolved in DCM, absorbed into silica gel and loaded into column with Hexanes:EtOAc (1:1) to afford the title product.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[C:11]([Cu])#[N:12].CN(C=O)C>C(Cl)Cl>[CH3:10][O:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=1[C:11]#[N:12]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1C)OC
Name
CuCN
Quantity
6.7 g
Type
reactant
Smiles
C(#N)[Cu]
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a flask containing a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solids were filtered
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in DCM
CUSTOM
Type
CUSTOM
Details
absorbed into silica gel

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C#N)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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